molecular formula C31H37ClN4O2S3 B11709399 3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol

3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol

Cat. No.: B11709399
M. Wt: 629.3 g/mol
InChI Key: DFEMBCDNSOJVTO-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol is a complex organic compound that features multiple functional groups, including sulfanyl, phenyl, and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzene-1,4-diol core: This can be achieved through the hydroxylation of a suitable benzene derivative.

    Introduction of the sulfanyl groups: This step involves the nucleophilic substitution of halogenated benzene derivatives with thiols, such as 4-chlorothiophenol and dodecanethiol.

    Attachment of the tetrazolyl group: This can be done through the cycloaddition reaction of azides with nitriles, forming the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the sulfur atoms.

    Substitution: The phenyl and tetrazolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like thiols or amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound’s potential bioactivity can be explored. The tetrazolyl group, in particular, is known for its presence in many bioactive molecules.

Medicine

In medicinal chemistry, the compound can be investigated for its potential therapeutic properties. The presence of the phenyl and tetrazolyl groups suggests it could interact with biological targets.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating them. The sulfanyl and tetrazolyl groups could play key roles in binding to these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)benzene-1,4-diol: Lacks the tetrazolyl group, potentially altering its bioactivity.

    3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol: Contains a methyl group on the tetrazole ring, which could affect its chemical reactivity and biological interactions.

Properties

Molecular Formula

C31H37ClN4O2S3

Molecular Weight

629.3 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2-dodecylsulfanyl-5-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,4-diol

InChI

InChI=1S/C31H37ClN4O2S3/c1-2-3-4-5-6-7-8-9-10-14-21-39-29-26(37)22-27(28(38)30(29)40-25-19-17-23(32)18-20-25)41-31-33-34-35-36(31)24-15-12-11-13-16-24/h11-13,15-20,22,37-38H,2-10,14,21H2,1H3

InChI Key

DFEMBCDNSOJVTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=C(C(=C(C=C1O)SC2=NN=NN2C3=CC=CC=C3)O)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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